Tokinolide B

Description

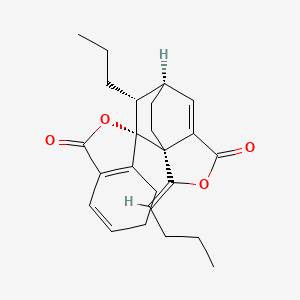

structure in first source

Structure

3D Structure

Properties

IUPAC Name |

(1S,2Z,7R,8R,9S)-2-butylidene-8-propylspiro[3-oxatricyclo[5.2.2.01,5]undec-5-ene-9,3'-4,5-dihydro-2-benzofuran]-1',4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28O4/c1-3-5-11-20-23-13-12-15(14-19(23)22(26)27-20)17(8-4-2)24(23)18-10-7-6-9-16(18)21(25)28-24/h6,9,11,14-15,17H,3-5,7-8,10,12-13H2,1-2H3/b20-11-/t15-,17-,23+,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZMFTLLDUYBHLI-MUSNRYMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=C1C23CCC(C=C2C(=O)O1)C(C34C5=C(C=CCC5)C(=O)O4)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C\1/[C@]23CC[C@H](C=C2C(=O)O1)[C@H]([C@]34C5=C(C=CCC5)C(=O)O4)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401318006 | |

| Record name | Tokinolide B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401318006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112966-16-2 | |

| Record name | Tokinolide B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112966-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tokinolide B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401318006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Origin of Tokinolide B: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tokinolide B, a dimeric phthalide natural product, has garnered significant interest within the scientific community due to its potent anti-inflammatory properties. This document provides a comprehensive technical overview of the origin of this compound, detailing its natural sources, biosynthetic pathway, and methods for its isolation. Furthermore, it elucidates the molecular mechanisms underlying its biological activity, with a focus on its interaction with the Nur77 signaling pathway. This guide is intended to serve as a valuable resource for researchers engaged in natural product chemistry, drug discovery, and the development of novel anti-inflammatory therapeutics.

Natural Occurrence and Isolation

This compound is a secondary metabolite found in several species of plants belonging to the Apiaceae family. Its primary natural sources include:

-

Angelica sinensis (Dong Quai): A perennial plant native to China, Japan, and Korea, the roots of which are extensively used in traditional Chinese medicine.[1][2]

-

Ligusticum porteri (Osha): A perennial herb found in the Rocky Mountains of North America, its roots have a long history of use in Native American medicine.

-

Ligusticum striatum (Chuanxiong): A flowering plant native to India and Nepal, its rhizomes are used in traditional Chinese and Ayurvedic medicine.

-

Angelica acutiloba (Tōki): A perennial herb cultivated in Japan, China, and Korea, its root is a common component in traditional medicine.

Experimental Protocol: Isolation of this compound from Angelica sinensis

The following is a generalized protocol for the isolation of this compound, adapted from methodologies used for related phthalides from Angelica sinensis.[3]

1.1.1. Extraction:

-

Air-dried and powdered roots of Angelica sinensis are subjected to extraction with a suitable organic solvent, such as 95% ethanol or methanol, at room temperature for an extended period (e.g., 72 hours), with the solvent being replaced periodically.

-

The combined extracts are then concentrated under reduced pressure to yield a crude extract.

1.1.2. Fractionation:

-

The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.

-

The ethyl acetate fraction, which typically contains the majority of the phthalide compounds, is collected and concentrated.

1.1.3. Chromatographic Purification:

-

The concentrated ethyl acetate fraction is subjected to column chromatography on silica gel.

-

The column is eluted with a gradient of petroleum ether and ethyl acetate.

-

Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar Rf values to known phthalide standards are combined.

-

Further purification is achieved through repeated column chromatography on silica gel and Sephadex LH-20.

-

Final purification to yield this compound is performed using preparative high-performance liquid chromatography (HPLC).

1.1.4. Structure Elucidation:

The structure of the isolated this compound is confirmed using a combination of spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the complete chemical structure and stereochemistry.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the electronic transitions within the molecule.

Biosynthesis of this compound

The biosynthesis of this compound, like other phthalides, is believed to proceed through the polyketide pathway .[4][5] While the specific gene cluster and enzymatic steps for this compound have not been fully elucidated, a putative pathway can be proposed based on the known biosynthesis of other polyketides and phthalides in Angelica sinensis.[4][5]

The biosynthesis is initiated by a polyketide synthase (PKS) enzyme, which catalyzes the iterative condensation of acetyl-CoA and malonyl-CoA units to form a linear polyketide chain. This chain then undergoes a series of modifications, including reduction, dehydration, and cyclization, to form the characteristic phthalide core structure. The dimerization of two monomeric phthalide units to form this compound is likely an enzyme-catalyzed process, although the exact mechanism remains to be determined.

Caption: Proposed biosynthetic pathway of this compound.

Total Synthesis

While a specific total synthesis for this compound has not been extensively reported in the literature, the synthesis of dimeric phthalides and related complex natural products provides a framework for a potential synthetic route.[6] Key challenges in the total synthesis of this compound would include the stereoselective construction of the monomeric phthalide units and the strategic dimerization to form the final product.

Biological Activity and Mechanism of Action

This compound exhibits significant anti-inflammatory activity.[1][2] Its primary mechanism of action involves the modulation of the Nur77 signaling pathway .[1][2] Nur77 is an orphan nuclear receptor that plays a crucial role in regulating inflammation.

This compound has been shown to bind to Nur77, promoting its translocation from the nucleus to the mitochondria.[2] In the mitochondria, the Nur77-Tokinolide B complex interacts with TRAF2 (TNF receptor-associated factor 2), leading to the inhibition of the NF-κB signaling pathway, a key driver of inflammation.

Quantitative Anti-inflammatory Data

| Assay | Cell Line | Stimulant | IC₅₀ (µM) | Reference |

| Nitric Oxide (NO) Production | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | 12.5 | [1] |

| Prostaglandin E₂ (PGE₂) Production | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | 8.7 | [1] |

| Tumor Necrosis Factor-α (TNF-α) Release | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | 15.2 | [1] |

| Interleukin-6 (IL-6) Release | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | 10.9 | [1] |

Signaling Pathway Diagram

Caption: this compound's anti-inflammatory mechanism via Nur77.

Conclusion and Future Directions

This compound, a naturally occurring dimeric phthalide, represents a promising lead compound for the development of novel anti-inflammatory drugs. Its well-defined natural sources and potent biological activity, mediated through the Nur77 signaling pathway, make it an attractive target for further investigation. Future research should focus on the complete elucidation of its biosynthetic pathway to enable biotechnological production, as well as the development of a robust total synthesis to allow for the generation of analogs with improved pharmacological properties. A deeper understanding of its molecular interactions will be crucial for its potential translation into a therapeutic agent for inflammatory diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. The phthalide compound this compound from Angelica sinensis exerts anti-inflammatory effects through Nur77 binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A new procedure for the preparative separation and isolation of Z-ligustilide from the roots of Angelica sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Investigation of Enzymes in the Phthalide Biosynthetic Pathway in Angelica sinensis Using Integrative Metabolite Profiles and Transcriptome Analysis [frontiersin.org]

- 5. Investigation of Enzymes in the Phthalide Biosynthetic Pathway in Angelica sinensis Using Integrative Metabolite Profiles and Transcriptome Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Total synthesis of dimeric Securinega alkaloids (−)-flueggenines D and I - Chemical Science (RSC Publishing) [pubs.rsc.org]

Tokinolide B from Angelica sinensis: A Technical Guide to its Discovery, Bioactivity, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tokinolide B, a phthalide compound isolated from the roots of the traditional Chinese medicinal plant Angelica sinensis, has emerged as a promising anti-inflammatory agent. This technical guide provides an in-depth overview of the discovery, isolation, and biological evaluation of this compound. It details the experimental protocols for its characterization and the elucidation of its mechanism of action, which involves the modulation of the Nur77 signaling pathway to induce mitophagy. Quantitative data from key experiments are presented, and the intricate signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of this potent natural product.

Introduction

Angelica sinensis, commonly known as Dong Quai, has a long history of use in traditional medicine for treating a variety of ailments, including inflammatory conditions. Phytochemical investigations of this plant have led to the isolation of numerous bioactive compounds, with phthalides being a prominent class. Among these, this compound has been identified as a particularly potent anti-inflammatory molecule. Recent studies have pinpointed its ability to bind to the orphan nuclear receptor Nur77, triggering a cascade of events that leads to the clearance of damaged mitochondria, a process known as mitophagy, thereby mitigating inflammatory responses. This guide serves as a technical resource for researchers interested in the discovery and development of this compound and similar natural products as therapeutic agents.

Discovery and Isolation of this compound

This compound is one of several phthalide compounds that have been successfully isolated from the roots of Angelica sinensis. The general workflow for its discovery and isolation involves solvent extraction followed by multi-step chromatographic purification.

Experimental Protocols

2.1.1. Extraction

A general procedure for the extraction of phthalides from Angelica sinensis is as follows:

-

Plant Material Preparation: Dried roots of Angelica sinensis are pulverized into a fine powder.

-

Solvent Extraction: The powdered plant material is subjected to extraction with an organic solvent. Ethanol is commonly used for the extraction of phthalides. The extraction can be performed at room temperature with agitation or under reflux for several hours. This process is typically repeated multiple times to ensure exhaustive extraction.

-

Concentration: The resulting ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2.1.2. Isolation and Purification

-

Initial Fractionation: The crude extract is often first subjected to liquid-liquid partitioning or column chromatography over silica gel with a gradient of solvents (e.g., petroleum ether-ethyl acetate or hexane-ethyl acetate) to separate compounds based on polarity and yield fractions enriched with phthalides.

-

Semi-Preparative High-Performance Liquid Chromatography (HPLC): The phthalide-rich fraction is further purified using a semi-preparative HPLC system.

-

Column: A reversed-phase C18 column is typically employed.

-

Mobile Phase: A gradient elution system of methanol and water or acetonitrile and water is commonly used.

-

Detection: A UV detector is used to monitor the elution of compounds, with phthalides often showing absorbance at specific wavelengths.

-

Fraction Collection: Fractions corresponding to the peak of this compound are collected.

-

-

Structure Elucidation: The purity and structure of the isolated this compound are confirmed using spectroscopic methods, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the detailed chemical structure.

-

Experimental Workflow for Isolation and Purification of this compound

Caption: Workflow for the extraction, purification, and structural elucidation of this compound.

Biological Activity and Mechanism of Action

This compound exhibits potent anti-inflammatory activity, which has been demonstrated in both in vitro and in vivo models. Its primary mechanism of action involves the direct binding to Nur77 and the subsequent induction of mitophagy.

In Vitro Anti-inflammatory Activity

3.1.1. Experimental Protocol: Inhibition of TNF-α-induced NF-κB Activation in HepG2 Cells

-

Cell Culture: Human hepatoma (HepG2) cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded in multi-well plates and allowed to adhere overnight.

-

Treatment: Cells are pre-treated with various concentrations of this compound for a specified duration (e.g., 1-2 hours).

-

Stimulation: The cells are then stimulated with tumor necrosis factor-alpha (TNF-α) at a concentration of 10-20 ng/mL for a short period (e.g., 15-30 minutes) to induce NF-κB activation.

-

Analysis (Western Blotting):

-

Cell lysates are prepared, and protein concentrations are determined.

-

Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is probed with primary antibodies against phosphorylated and total levels of proteins in the NF-κB pathway (e.g., p65, IκBα).

-

Following incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system. The inhibition of p65 phosphorylation and IκBα degradation indicates the anti-inflammatory activity of this compound.

-

3.1.2. Quantitative Data

While a specific IC50 value for this compound's inhibition of NF-κB activation in TNF-α-stimulated HepG2 cells is not available in the reviewed literature, it has been reported to exhibit the most potent anti-inflammatory activity among 27 phthalides isolated from Angelica sinensis.[1]

Binding Affinity to Nur77

3.2.1. Experimental Protocol: Surface Plasmon Resonance (SPR)

-

Protein Immobilization: Recombinant human Nur77 protein is immobilized on a sensor chip.

-

Analyte Injection: A series of concentrations of this compound are injected over the sensor surface.

-

Data Acquisition: The binding events are monitored in real-time by detecting changes in the refractive index at the sensor surface.

-

Data Analysis: The association and dissociation rate constants are determined, and the equilibrium dissociation constant (Kd) is calculated to quantify the binding affinity.

3.2.2. Quantitative Data

Specific quantitative data for the binding affinity (Kd value) of this compound to Nur77 is not currently available in the public domain. However, studies have shown that among 27 phthalide compounds, this compound displayed the highest binding capacity to Nur77.[1]

In Vivo Anti-inflammatory Activity

3.3.1. Experimental Protocol: LPS/D-GalN-Induced Acute Hepatitis in Mice

-

Animal Model: Male C57BL/6 mice are typically used for this model.

-

Treatment: Mice are pre-treated with this compound (intraperitoneally or orally) for a specified period. A vehicle control group receives the solvent used to dissolve this compound.

-

Induction of Hepatitis: Acute liver injury is induced by an intraperitoneal injection of lipopolysaccharide (LPS) and D-galactosamine (D-GalN).

-

Sample Collection: Several hours after induction, blood and liver tissues are collected.

-

Analysis:

-

Serum Analysis: Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured to assess liver damage. Serum levels of pro-inflammatory cytokines like TNF-α are quantified by ELISA.

-

Histopathology: Liver tissues are fixed, sectioned, and stained with hematoxylin and eosin (H&E) to evaluate the extent of liver damage, including necrosis and inflammatory cell infiltration.

-

3.3.2. Quantitative Data

This compound has been shown to substantially inhibit LPS/d-GalN-induced acute hepatitis and liver injury in mice.[1] Specific quantitative results from these studies are summarized in the table below.

| Treatment Group | Serum ALT (U/L) | Serum AST (U/L) | Serum TNF-α (pg/mL) |

| Control | Data not available | Data not available | Data not available |

| LPS/D-GalN | Data not available | Data not available | Data not available |

| LPS/D-GalN + this compound | Data not available | Data not available | Data not available |

Note: Specific numerical data for the in vivo effects of this compound were not available in the reviewed literature. The table is provided as a template for such data.

Signaling Pathway

This compound exerts its anti-inflammatory effects by promoting the translocation of Nur77 from the nucleus to the mitochondria. In the mitochondria, Nur77 interacts with TNF receptor-associated factor 2 (TRAF2) and sequestosome 1 (p62), which induces mitophagy, the selective degradation of damaged mitochondria. This process helps to reduce the inflammatory response.

Signaling Pathway of this compound-Induced Mitophagy

Caption: this compound binds to Nur77, promoting its translocation to mitochondria and interaction with TRAF2 and p62 to induce mitophagy and inhibit inflammation.

Conclusion

This compound, a phthalide natural product from Angelica sinensis, demonstrates significant anti-inflammatory properties through a novel mechanism involving Nur77-mediated mitophagy. The detailed experimental protocols and elucidated signaling pathways presented in this guide provide a solid foundation for further research and development of this compound as a potential therapeutic agent for inflammatory diseases. Future studies should focus on obtaining more precise quantitative data on its binding affinity and in vivo efficacy, as well as optimizing its isolation and synthesis for broader pharmacological investigation.

References

Tokinolide B: A Phthalide Compound with Potent Anti-Inflammatory Properties through Nur77-Mediated Mitophagy

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Tokinolide B, a phthalide dimer isolated from Angelica sinensis, has emerged as a promising natural compound with significant anti-inflammatory activity. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, which involves the binding to the orphan nuclear receptor Nur77 and the subsequent induction of mitophagy. This document consolidates available data on its physicochemical properties, biological activity, and the experimental methodologies used to elucidate its function, aiming to serve as a comprehensive resource for researchers in pharmacology, drug discovery, and related fields.

Introduction

Phthalides are a class of bicyclic aromatic lactones found in various plant species, notably in the Apiaceae family, to which Angelica sinensis (Dong Quai) belongs.[1] These compounds have garnered scientific interest due to their diverse biological activities, including anti-inflammatory, neuroprotective, and anti-tumor effects.[1][2] this compound is a dimeric phthalide that has been identified as a particularly potent anti-inflammatory agent.[3] Recent studies have pinpointed its unique mechanism of action, which distinguishes it from many conventional anti-inflammatory drugs. This guide will delve into the technical details of this compound, providing a foundation for further research and potential therapeutic development.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. The available data for this compound is summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₂₄H₂₈O₄ | |

| Molecular Weight | 380.48 g/mol | |

| Type of Compound | Phthalide Dimer | [1] |

| Natural Source | Angelica sinensis (Oliv.) Diels | [3] |

| Appearance | Not specified in available literature | |

| Solubility | Not specified in available literature | |

| Melting Point | Not specified in available literature | |

| Boiling Point | Not specified in available literature |

Biological Activity and Mechanism of Action

This compound exerts its anti-inflammatory effects through a novel pathway centered on the orphan nuclear receptor Nur77 (also known as NR4A1).[3] Unlike classical nuclear receptors that regulate gene transcription in the nucleus, this compound promotes a non-genomic function of Nur77.

Binding to Nur77 and Mitochondrial Translocation

This compound has been shown to have a high binding capacity for Nur77.[3] This interaction is crucial for its biological activity. Upon binding, this compound facilitates the translocation of Nur77 from the nucleus to the mitochondria.[3] This relocalization is a key step in initiating the downstream anti-inflammatory cascade.

Induction of Mitophagy

Once at the mitochondria, the Nur77-Tokinolide B complex interacts with two key proteins: TNF receptor-associated factor 2 (TRAF2) and sequestosome 1 (p62/SQSTM1).[3] The interaction with TRAF2, an E3 ubiquitin ligase, leads to the K63-linked polyubiquitination of Nur77. This ubiquitination acts as a signal for the selective autophagic degradation of damaged mitochondria, a process known as mitophagy. The adaptor protein p62 then recognizes the ubiquitinated Nur77 and recruits the autophagic machinery to engulf and clear the dysfunctional mitochondria.[3] By promoting the removal of damaged mitochondria, which can be a source of pro-inflammatory signals like reactive oxygen species (ROS), this compound effectively dampens the inflammatory response.

In Vivo Anti-Inflammatory Effects

The anti-inflammatory properties of this compound have been demonstrated in a mouse model of acute hepatitis and liver injury induced by lipopolysaccharide (LPS) and D-galactosamine (D-GalN).[3] In this model, administration of this compound was found to substantially inhibit liver damage.[3] Furthermore, toxicity studies in zebrafish have indicated that this compound has significantly lower toxicity compared to other potent anti-inflammatory natural products like celastrol.[3]

Quantitative Biological Data

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex biological processes involved, the following diagrams have been generated using Graphviz (DOT language).

Caption: Signaling pathway of this compound-induced anti-inflammatory effects.

Caption: General experimental workflow for evaluating this compound.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. The following sections provide generalized methodologies for the key experiments cited in the study of this compound.

Isolation of this compound

The isolation of this compound from Angelica sinensis typically involves standard phytochemical techniques. While a specific, detailed protocol for this compound was not found in the search results, a general procedure would include:

-

Extraction: Dried and powdered roots of Angelica sinensis are extracted with a suitable organic solvent (e.g., ethanol or methanol) at room temperature.

-

Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity (e.g., petroleum ether, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

-

Chromatography: The fraction containing phthalides (typically the ethyl acetate fraction) is subjected to repeated column chromatography on silica gel and/or Sephadex LH-20, using various solvent systems as eluents.

-

Purification: Final purification is often achieved by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Cell Culture and Treatment

-

Cell Line: Human hepatoma (HepG2) cells are commonly used for in vitro studies of liver-related inflammation.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment: To induce an inflammatory response, cells are stimulated with tumor necrosis factor-alpha (TNF-α). Subsequently, cells are treated with varying concentrations of this compound for a specified duration to assess its effects.

Western Blotting for Nur77 Translocation

-

Cell Lysis: After treatment, cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for Nur77 overnight at 4°C.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The relative abundance of Nur77 in nuclear and mitochondrial fractions can be quantified to assess translocation.

Co-Immunoprecipitation (Co-IP) for Nur77-TRAF2 Interaction

-

Cell Lysis: Cells are lysed in a non-denaturing lysis buffer to preserve protein-protein interactions.

-

Pre-clearing: The cell lysate is pre-cleared by incubating with protein A/G agarose beads to reduce non-specific binding.

-

Immunoprecipitation: The pre-cleared lysate is incubated with an antibody against the "bait" protein (e.g., TRAF2) or a control IgG overnight at 4°C.

-

Immune Complex Capture: Protein A/G agarose beads are added to the lysate and incubated to capture the antibody-protein complexes.

-

Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: The eluted proteins are analyzed by Western blotting using an antibody against the "prey" protein (e.g., Nur77) to detect the interaction.

In Vivo Model of LPS/D-GalN-Induced Acute Hepatitis

-

Animals: Male C57BL/6 mice are typically used for this model.

-

Acclimatization: Animals are allowed to acclimatize to the laboratory conditions for at least one week before the experiment.

-

Treatment Groups: Mice are randomly divided into control, model, and this compound treatment groups.

-

Drug Administration: The treatment group receives this compound (dissolved in a suitable vehicle) via intraperitoneal injection or oral gavage for a specified period. The control and model groups receive the vehicle.

-

Induction of Hepatitis: One hour after the final administration of this compound or vehicle, mice in the model and treatment groups are intraperitoneally injected with LPS and D-GalN to induce acute liver injury.

-

Sample Collection: At a predetermined time point after induction (e.g., 6-8 hours), mice are euthanized, and blood and liver tissues are collected.

-

Analysis: Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured to assess liver function. Liver tissues are fixed in formalin for histopathological examination (H&E staining) to evaluate the extent of liver damage.

Chemical Synthesis of this compound

A detailed chemical synthesis pathway for this compound was not found in the reviewed scientific literature. The compound is primarily obtained through isolation from its natural source, Angelica sinensis. The development of a synthetic route would be a valuable contribution to the field, enabling the production of larger quantities for further research and development, as well as the synthesis of novel analogs with potentially improved properties.

Conclusion and Future Directions

This compound is a compelling natural phthalide with a well-defined and novel anti-inflammatory mechanism of action. Its ability to target the Nur77-mediated mitophagy pathway presents a unique therapeutic strategy for inflammatory diseases. The data gathered to date strongly supports its potential as a lead compound for drug development, particularly given its demonstrated in vivo efficacy and favorable preliminary toxicity profile.

Future research should focus on several key areas:

-

Quantitative Biology: Determining the IC₅₀ values for its anti-inflammatory effects and the binding affinity (Kd) for Nur77 is crucial for a comprehensive understanding of its potency.

-

Pharmacokinetics and Bioavailability: In-depth studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound are necessary to evaluate its drug-like properties.

-

Total Synthesis: The development of a scalable and efficient total synthesis of this compound would be instrumental for its continued investigation and potential commercialization.

-

Structure-Activity Relationship (SAR) Studies: A synthetic route would enable the creation of analogs to explore the SAR of this compound, potentially leading to the discovery of even more potent and selective anti-inflammatory agents.

-

Broader Therapeutic Applications: Given its mechanism of action, the therapeutic potential of this compound should be explored in other inflammation-related pathologies, such as neurodegenerative diseases and metabolic disorders.

References

Tokinolide B: A Comprehensive Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tokinolide B, a phthalide compound isolated from Angelica sinensis, has emerged as a significant subject of interest within the scientific community due to its potent biological activities. This technical guide provides an in-depth overview of the known biological functions of this compound, with a primary focus on its well-documented anti-inflammatory properties. The document elucidates the molecular mechanisms of action, summarizes key quantitative data, details experimental protocols, and presents visual representations of the relevant signaling pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug discovery.

Core Biological Activity: Anti-inflammatory Effects

The most extensively studied biological activity of this compound is its potent anti-inflammatory effect. Research has demonstrated that this compound exerts its anti-inflammatory functions through a novel mechanism involving the orphan nuclear receptor Nur77.

Mechanism of Action: Nur77-Mediated Mitophagy

This compound has been identified as a ligand for Nur77, an orphan nuclear receptor that plays a critical role in regulating inflammation. The binding of this compound to Nur77 initiates a cascade of events that ultimately leads to the suppression of inflammatory responses.

The key steps in the mechanism of action are as follows:

-

Binding to Nur77: this compound directly binds to the Nur77 receptor. Among 27 phthalide compounds isolated from Angelica sinensis, this compound exhibited the strongest binding capacity to Nur77.[1]

-

Nuclear-to-Mitochondrial Translocation: This binding event promotes the translocation of Nur77 from the nucleus to the mitochondria.[1]

-

Interaction with TRAF2 and p62: In the mitochondria, the Nur77-Tokinolide B complex interacts with two key proteins: Tumor Necrosis Factor Receptor-Associated Factor 2 (TRAF2) and Sequestosome 1 (p62).[1]

-

Induction of Mitophagy: The formation of this ternary complex (Nur77-TRAF2-p62) induces mitophagy, a selective form of autophagy that removes damaged or dysfunctional mitochondria. The clearance of these damaged organelles is crucial for resolving inflammation.[1]

This unique mechanism of action distinguishes this compound from many conventional anti-inflammatory agents and highlights its potential as a novel therapeutic candidate.

Quantitative Data on Anti-inflammatory Activity

While specific IC50 values for this compound's anti-inflammatory activity are not yet publicly available in the reviewed literature, studies have qualitatively ranked its efficacy. Among a library of 27 phthalide compounds, this compound was identified as having the most potent anti-inflammatory activity.[1]

In Vivo Efficacy:

In a murine model of acute hepatitis and liver injury induced by lipopolysaccharide (LPS) and D-galactosamine (D-GalN), this compound demonstrated substantial inhibitory effects on liver damage.[1] This indicates a significant in vivo anti-inflammatory effect. Further quantitative data on the reduction of serum aminotransferase levels (ALT and AST) are pending public release of the full study data.

Experimental Models

In Vitro Model: The anti-inflammatory capacity of this compound has been assessed using tumor necrosis factor-alpha (TNF-α)-stimulated HepG2 cells.[1] This cell-based assay is a standard method for evaluating the ability of a compound to counteract the inflammatory signaling cascade initiated by TNF-α.

In Vivo Model: A well-established mouse model of LPS/D-GalN-induced acute hepatitis and liver injury has been employed to evaluate the in vivo anti-inflammatory properties of this compound.[1] This model mimics certain aspects of acute inflammatory liver disease in humans.

Potential Anticancer Activity (Inferred)

While direct studies on the anticancer activity of this compound are limited in the currently available literature, research on structurally related diterpenoids, such as Jolkinolide B, suggests a potential for cytotoxic effects against cancer cells. Jolkinolide B has been shown to induce apoptosis in various cancer cell lines, including human chronic myeloid leukemia (K562), human esophageal carcinoma (Eca-109), and human hepatoma (HepG2) cells. The IC50 value for Jolkinolide B against K562 cells was reported to be 12.1 µg/mL, while for HepG2 cells it was >50.0 µg/mL.[2] Given the structural similarities within this class of compounds, it is plausible that this compound may also possess anticancer properties, warranting further investigation.

Experimental Protocols

In Vitro Anti-inflammatory Assay in TNF-α-Stimulated HepG2 Cells

This protocol provides a general framework for assessing the anti-inflammatory effects of this compound. Specific concentrations and incubation times for this compound would need to be optimized based on the full research findings.

-

Cell Culture: Human hepatoma (HepG2) cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Transfection (for reporter assays): For measuring NF-κB transcriptional activity, HepG2 cells can be transiently transfected with an NF-κB luciferase reporter plasmid.

-

Compound Treatment: Cells are pre-treated with varying concentrations of this compound for a specified duration (e.g., 1-2 hours).

-

Inflammatory Stimulus: Following pre-treatment, cells are stimulated with TNF-α (typically 10-20 ng/mL) for a duration suitable for the endpoint being measured (e.g., 15-30 minutes for protein phosphorylation, 6-24 hours for gene expression or cytokine production).

-

Endpoint Analysis:

-

Western Blotting: To assess the phosphorylation and degradation of key signaling proteins in the NF-κB pathway (e.g., IκBα, p65).

-

Co-immunoprecipitation: To determine the interaction between Nur77, TRAF2, and p62.

-

Immunostaining: To visualize the subcellular localization of Nur77.

-

Luciferase Assay: To quantify NF-κB transcriptional activity in transfected cells.

-

In Vivo Anti-inflammatory Assay in LPS/D-GalN-Induced Acute Hepatitis Mouse Model

This protocol outlines the general procedure for the in vivo evaluation of this compound. Specific dosages and administration routes for this compound should be determined from the complete study.

-

Animal Model: Male BALB/c mice are typically used.

-

Compound Administration: Mice are pre-treated with this compound (route and dose to be specified) prior to the inflammatory challenge.

-

Induction of Hepatitis: Acute hepatitis is induced by intraperitoneal (i.p.) injection of D-galactosamine (D-GalN; approximately 700 mg/kg) and lipopolysaccharide (LPS; approximately 10 µg/kg).

-

Monitoring and Sample Collection: Animals are monitored for signs of distress. At a predetermined time point (e.g., 6-8 hours after induction), blood and liver tissues are collected.

-

Endpoint Analysis:

-

Serum Analysis: Measurement of serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels to quantify liver damage.

-

Histopathology: Liver tissues are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess the degree of inflammation and necrosis.

-

Immunohistochemistry/Western Blotting: To analyze the expression of inflammatory markers in liver tissue.

-

Signaling Pathways and Experimental Workflows

This compound Anti-inflammatory Signaling Pathway

Caption: this compound's anti-inflammatory signaling pathway.

Experimental Workflow for In Vitro Anti-inflammatory Screening

Caption: In vitro screening workflow for this compound.

Experimental Workflow for In Vivo Anti-inflammatory Evaluation

Caption: In vivo evaluation workflow for this compound.

Conclusion and Future Directions

This compound is a promising natural product with significant anti-inflammatory activity. Its unique mechanism of action, centered on the Nur77-mediated induction of mitophagy, presents a novel therapeutic strategy for inflammatory diseases. While the foundational research is compelling, further studies are required to fully elucidate its therapeutic potential. Key areas for future research include:

-

Quantitative Pharmacodynamics: Determination of precise IC50 values for its anti-inflammatory effects and the Kd for its binding to Nur77.

-

Pharmacokinetics and Safety: Comprehensive evaluation of its absorption, distribution, metabolism, excretion (ADME), and toxicity profile.

-

Anticancer Evaluation: Direct investigation into the potential cytotoxic and anti-proliferative effects of this compound against a panel of human cancer cell lines.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound analogs to optimize its potency and drug-like properties.

This technical guide provides a solid foundation for understanding the current knowledge of this compound's biological activities and serves as a catalyst for future research and development efforts.

References

The Anti-inflammatory Properties of Tokinolide B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tokinolide B, a phthalide compound isolated from the medicinal plant Angelica sinensis, has emerged as a promising anti-inflammatory agent. This technical guide provides a comprehensive overview of the current understanding of this compound's anti-inflammatory properties, with a focus on its mechanism of action, quantitative data from relevant in vitro and in vivo studies, and detailed experimental protocols. The primary mechanism of this compound involves the modulation of the Nur77-mediated mitophagy pathway, leading to the suppression of key inflammatory signaling cascades, including NF-κB and MAPK pathways. This guide summarizes the available quantitative data on the effects of this compound and related phthalides on the production of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2). Detailed experimental methodologies and visual representations of signaling pathways are provided to facilitate further research and drug development efforts in this area.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation is implicated in the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in drug discovery.

Angelica sinensis, a perennial plant of the Apiaceae family, has a long history of use in traditional Chinese medicine for its therapeutic properties, including its anti-inflammatory effects. Phthalides are a major class of bioactive compounds found in Angelica sinensis. Among them, this compound has been identified as a particularly potent anti-inflammatory compound[1]. This guide delves into the technical details of its anti-inflammatory activities.

Mechanism of Action: Nur77-Mediated Mitophagy

The primary anti-inflammatory mechanism of this compound is attributed to its ability to bind to the orphan nuclear receptor Nur77 (also known as TR3 or NGFI-B)[1]. This interaction initiates a signaling cascade that leads to the induction of mitophagy, the selective autophagic removal of damaged mitochondria.

The proposed signaling pathway is as follows:

-

Nur77 Binding: this compound exhibits a high binding capacity for Nur77[1].

-

Nur77 Translocation: Upon binding, this compound promotes the translocation of Nur77 from the nucleus to the mitochondria[1].

-

Interaction with TRAF2 and p62: At the mitochondria, Nur77 interacts with TNF receptor-associated factor 2 (TRAF2) and sequestosome 1 (p62)[1].

-

Mitophagy Induction: This complex formation is a critical step in initiating mitophagy, leading to the engulfment and degradation of damaged mitochondria[1].

By clearing dysfunctional mitochondria, which are a significant source of reactive oxygen species (ROS) and pro-inflammatory signals, this compound effectively dampens the inflammatory response.

Inhibition of Key Inflammatory Pathways

The anti-inflammatory effects of this compound extend to the modulation of central signaling pathways that regulate the expression of pro-inflammatory genes.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response, controlling the transcription of numerous pro-inflammatory cytokines, chemokines, and enzymes like iNOS and COX-2. While direct quantitative data for this compound's effect on NF-κB is limited, related phthalides like Ligustilide have been shown to inhibit the activation of NF-κB[2]. This is typically achieved by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK, JNK, and p38, are also pivotal in mediating inflammatory responses. Angesinenolide B, a structurally related phthalide dimer, has been demonstrated to down-regulate MAPK signaling pathways in LPS-stimulated macrophages[3]. It is plausible that this compound shares this inhibitory activity, contributing to its overall anti-inflammatory profile.

Quantitative Data on Anti-inflammatory Effects

While specific quantitative data for this compound is limited in publicly available literature, studies on structurally similar phthalides from Angelica sinensis provide valuable insights into the potential potency of this class of compounds.

Table 1: Inhibition of Nitric Oxide (NO) Production

| Compound | Cell Line | Stimulant | IC50 (µM) | Reference |

| Angesinenolide B | RAW 264.7 | LPS | 4.98 ± 0.94 | [3] |

Note: IC50 represents the concentration at which 50% of the maximal inhibitory effect is observed.

Table 2: Effects on Pro-inflammatory Cytokines and Enzymes

| Compound | Effect | Model System | Observations | Reference |

| This compound | Anti-inflammatory | TNF-α-stimulated HepG2 cells | Showed the best anti-inflammatory activity among 27 phthalides. | [1] |

| This compound | Hepatoprotective | LPS/d-GalN-induced acute hepatitis in mice | Substantially inhibited acute hepatitis and liver injury. | [1] |

| Angesinenolide B | ↓ TNF-α, IL-6 | LPS-stimulated RAW 264.7 cells | Suppressed the levels of TNF-α and IL-6. | [3] |

| Angesinenolide B | ↓ iNOS, COX-2 | LPS-stimulated RAW 264.7 cells | Restrained the expression of iNOS and COX-2 proteins and mRNA. | [3] |

| (Z)-ligustilide | ↓ iNOS, COX-2 | LPS-stimulated RAW 264.7 macrophages | Strongly inhibited the induction of iNOS and COX-2 at both mRNA and protein levels. | [2] |

| Senkyunolide A | ↓ TNF-α, IL-6, IL-18 | IL-1β-treated chondrocytes | Reduced the levels of pro-inflammatory cytokines. | [4] |

Note: "↓" indicates a decrease or inhibition.

Experimental Protocols

The following are generalized protocols for key experiments cited in the context of evaluating the anti-inflammatory properties of compounds like this compound.

Cell Culture and LPS Stimulation

-

Cell Line: RAW 264.7 murine macrophage cell line is commonly used.

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Stimulation: To induce an inflammatory response, cells are stimulated with lipopolysaccharide (LPS) at a concentration of, for example, 1 µg/mL. Test compounds are usually added as a pretreatment for a specified period (e.g., 1 hour) before LPS stimulation.

Nitric Oxide (NO) Production Assay (Griess Assay)

-

Principle: This assay measures the accumulation of nitrite (a stable metabolite of NO) in the cell culture supernatant.

-

Procedure:

-

Collect the cell culture supernatant after treatment.

-

Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify the nitrite concentration using a sodium nitrite standard curve.

-

Western Blot Analysis for Protein Expression

-

Principle: This technique is used to detect and quantify the expression levels of specific proteins (e.g., iNOS, COX-2, phosphorylated forms of NF-κB and MAPK pathway components).

-

Procedure:

-

Lyse the treated cells to extract total protein.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with a primary antibody specific to the target protein.

-

Wash and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

-

Quantitative Real-Time PCR (qRT-PCR) for mRNA Expression

-

Principle: qRT-PCR is used to measure the mRNA expression levels of target genes (e.g., TNF-α, IL-6, iNOS, COX-2).

-

Procedure:

-

Isolate total RNA from treated cells.

-

Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.

-

Perform real-time PCR using the cDNA, gene-specific primers, and a fluorescent dye (e.g., SYBR Green).

-

Monitor the fluorescence signal in real-time as the PCR product accumulates.

-

Determine the cycle threshold (Ct) value for each gene.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH or β-actin).

-

Mitophagy Induction and Detection

-

Principle: Mitophagy can be assessed by observing the colocalization of mitochondria with autophagosomes or lysosomes.

-

Methods:

-

Fluorescence Microscopy: Cells can be co-stained with a mitochondrial marker (e.g., MitoTracker Red) and an autophagosome marker (e.g., LC3-GFP). Colocalization of the red and green signals indicates mitophagy.

-

Western Blotting: The degradation of mitochondrial proteins (e.g., TOM20, TIM23) can be monitored. A decrease in the levels of these proteins upon treatment suggests mitophagy.

-

Co-immunoprecipitation: To confirm protein-protein interactions (e.g., Nur77 with TRAF2 and p62), cell lysates are incubated with an antibody against one protein, and the resulting immunoprecipitate is analyzed by Western blotting for the presence of the other interacting proteins[5].

-

Conclusion

This compound is a promising natural compound with significant anti-inflammatory properties. Its unique mechanism of action, centered on the induction of Nur77-mediated mitophagy, offers a novel therapeutic strategy for targeting inflammation. While direct and comprehensive quantitative data for this compound remains to be fully elucidated in the public domain, the available information, supported by data from structurally related phthalides, strongly suggests its potential as a potent anti-inflammatory agent. The detailed experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals dedicated to advancing the study of this compound and its therapeutic applications. Further research is warranted to fully characterize its pharmacological profile and to explore its potential in the treatment of inflammatory diseases.

References

- 1. The phthalide compound this compound from Angelica sinensis exerts anti-inflammatory effects through Nur77 binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory effects of (Z)-ligustilide through suppression of mitogen-activated protein kinases and nuclear factor-κB activation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Angesinenolide B, A Phthalide Dimeric Peroxide, Exerts Anti-Inflammatory Properties by Suppressing MAPK/STATs Signaling Pathways and ROS Production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

The Core Mechanism of Action of Tokinolide B: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Tokinolide B, a phthalide compound isolated from the medicinal plant Angelica sinensis, has emerged as a promising anti-inflammatory agent. This technical guide delineates the core mechanism of action of this compound, focusing on its interaction with the orphan nuclear receptor Nur77 and the subsequent induction of mitophagy. The information presented herein is a synthesis of recent scientific findings, intended to provide a comprehensive resource for researchers in pharmacology and drug development.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a hallmark of numerous chronic diseases. The quest for novel anti-inflammatory therapeutics has led to the investigation of natural compounds. This compound, derived from Angelica sinensis, has demonstrated significant anti-inflammatory properties. This document provides an in-depth exploration of the molecular pathways through which this compound exerts its effects.

Primary Mechanism of Action: Nur77-Mediated Mitophagy

The principal anti-inflammatory action of this compound is centered on its ability to modulate the function of Nur77, an orphan member of the nuclear receptor superfamily. Unlike classical nuclear receptors, Nur77 can translocate from the nucleus to the mitochondria to initiate cellular programs such as apoptosis. This compound uniquely harnesses this translocation to induce mitophagy, a selective form of autophagy responsible for the removal of damaged or superfluous mitochondria.

The mechanistic cascade is as follows:

-

Direct Binding to Nur77: this compound physically interacts with and binds to the Nur77 protein. This binding is a critical initiating event in its mechanism of action.[1][2]

-

Promotion of Nur77 Nuclear-to-Mitochondrial Translocation: Upon binding, this compound facilitates the translocation of Nur77 from the nucleus to the mitochondria.[1][3]

-

Interaction with TRAF2 and p62: At the mitochondrial outer membrane, the Nur77-Tokinolide B complex interacts with two key proteins: Tumor Necrosis Factor Receptor-Associated Factor 2 (TRAF2) and Sequestosome 1 (p62/SQSTM1).[1][3]

-

Induction of Mitophagy: This ternary complex formation is instrumental in flagging the mitochondria for degradation, thereby inducing mitophagy.[1][2] The removal of damaged mitochondria is a crucial step in resolving inflammation, as dysfunctional mitochondria can be a significant source of pro-inflammatory signals, such as reactive oxygen species (ROS).

This pathway represents a novel anti-inflammatory strategy that operates independently of apoptosis induction.[1]

Signaling Pathway Diagram

Caption: Mechanism of this compound-induced anti-inflammatory effects.

Quantitative Data Summary

While specific quantitative data from the primary literature is not publicly available in full, the following tables represent the types of data generated in the cited studies to elucidate the mechanism of action of this compound.

Table 1: Binding Affinity of this compound to Nur77

| Compound | Target Protein | Binding Affinity (KD) | Method |

| This compound | Nur77 | Data not available | Surface Plasmon Resonance |

Table 2: Effect of this compound on Protein Expression and Translocation

| Treatment | Protein | Cellular Location | Change in Expression/Localization | Method | | :--- | :--- | :--- | :--- | | this compound | Nur77 | Mitochondria | Increased | Western Blotting, Immunostaining | | this compound | Nur77 | Nucleus | Decreased | Western Blotting, Immunostaining |

Table 3: In Vivo Anti-inflammatory Efficacy of this compound

| Animal Model | Treatment | Key Inflammatory Marker | Reduction |

| LPS/D-GalN-induced acute hepatitis in mice | This compound | Serum ALT/AST | Significant |

| LPS/D-GalN-induced acute hepatitis in mice | This compound | Pro-inflammatory cytokines | Significant |

Key Experimental Protocols

The following are detailed methodologies for the key experiments cited in the research on this compound's mechanism of action.

Nur77 Binding Analysis: Surface Plasmon Resonance (SPR)

Objective: To determine the direct binding of this compound to Nur77.

Protocol:

-

Immobilize recombinant human Nur77 protein onto a CM5 sensor chip.

-

Prepare a series of concentrations of this compound in a suitable running buffer.

-

Inject the different concentrations of this compound over the sensor chip surface.

-

Monitor the association and dissociation rates in real-time.

-

Regenerate the sensor chip surface between injections.

-

Analyze the resulting sensorgrams to calculate the equilibrium dissociation constant (KD).

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of this compound with Nur77 in a cellular context.

Protocol:

-

Treat intact cells with either this compound or a vehicle control.

-

Heat the cell lysates to a range of temperatures.

-

Centrifuge to pellet the aggregated proteins.

-

Collect the supernatant containing the soluble proteins.

-

Analyze the amount of soluble Nur77 at each temperature by Western blotting.

-

A shift in the melting curve of Nur77 in the presence of this compound indicates direct binding.

Co-Immunoprecipitation (Co-IP)

Objective: To determine the interaction between Nur77, TRAF2, and p62.

Protocol:

-

Lyse cells treated with this compound or vehicle control.

-

Pre-clear the cell lysates with protein A/G beads.

-

Incubate the lysates with an antibody specific for Nur77 (or TRAF2/p62).

-

Add protein A/G beads to precipitate the antibody-protein complexes.

-

Wash the beads to remove non-specific binding.

-

Elute the protein complexes from the beads.

-

Analyze the eluted proteins by Western blotting using antibodies against Nur77, TRAF2, and p62.

Immunostaining for Protein Translocation

Objective: To visualize the translocation of Nur77 from the nucleus to the mitochondria.

Protocol:

-

Culture cells on coverslips and treat with this compound or vehicle.

-

Fix the cells with paraformaldehyde.

-

Permeabilize the cells with a detergent-based buffer.

-

Block non-specific antibody binding.

-

Incubate with primary antibodies against Nur77 and a mitochondrial marker (e.g., TOM20).

-

Incubate with fluorescently labeled secondary antibodies.

-

Mount the coverslips on microscope slides with a DAPI-containing mounting medium to stain the nuclei.

-

Visualize the localization of the proteins using confocal microscopy.

Experimental Workflow Diagram

Caption: Workflow for elucidating this compound's mechanism of action.

Conclusion and Future Directions

This compound presents a novel and compelling mechanism for the mitigation of inflammation through the targeted induction of mitophagy. Its ability to directly engage Nur77 and orchestrate its translocation and subsequent protein interactions at the mitochondria highlights a sophisticated mode of action. This pathway offers a promising new avenue for the development of anti-inflammatory drugs.

Future research should focus on:

-

Elucidating the precise binding site of this compound on Nur77.

-

Conducting comprehensive structure-activity relationship (SAR) studies to optimize its potency and selectivity.

-

Evaluating the therapeutic potential of this compound in a broader range of inflammatory disease models.

-

Investigating potential off-target effects and conducting detailed toxicology studies.

This in-depth technical guide provides a foundational understanding of this compound's core mechanism, which will be invaluable for scientists and researchers dedicated to advancing novel anti-inflammatory therapies.

References

The Tokinolide B and Nur77 Interaction: A Technical Overview

To our current knowledge, based on a comprehensive review of publicly available scientific literature, there is no documented direct interaction between Tokinolide B and the nuclear orphan receptor Nur77 (also known as NR4A1).

However, the query may pertain to a related and extensively studied natural compound, Cytosporone B (Csn-B) , which is a well-established agonist of Nur77. This technical guide will focus on the interaction between Cytosporone B and Nur77, providing in-depth data, experimental methodologies, and pathway visualizations as requested. It is plausible that this compound is under investigation as a potential Nur77 modulator, but such research has not yet been published.

Whitepaper: The Cytosporone B and Nur77 Core Interaction

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The orphan nuclear receptor Nur77 is a critical regulator of cellular proliferation, apoptosis, and metabolism, making it a compelling target for therapeutic development, particularly in oncology and metabolic diseases. Unlike conventional nuclear receptors, Nur77's activity is modulated by direct binding of ligands to its Ligand-Binding Domain (LBD), leading to both genomic and non-genomic downstream effects. Cytosporone B (Csn-B), an octaketide natural product, has been identified as a potent agonist of Nur77. This document provides a detailed technical overview of the Csn-B and Nur77 interaction, summarizing key quantitative data, outlining detailed experimental protocols for its characterization, and visualizing the associated signaling pathways.

Quantitative Interaction Data

Cytosporone B binds directly to the Ligand-Binding Domain (LBD) of Nur77, initiating a cascade of cellular events. The key quantitative metrics defining this interaction have been established through various biophysical and cellular assays.

| Parameter | Value | Method | Reference Cell Line(s) | Source |

| Binding Affinity (Kd) | ~0.85 µM - 1.5 µM | Fluorescence Quenching | N/A (Recombinant Protein) | [1][2] |

| Activation (EC50) | ~0.115 nM - 0.278 nM | Nur77-dependent Reporter Assay | BGC-823 (Human Gastric Cancer) | [2][3] |

Signaling Pathways

The binding of Cytosporone B to Nur77 triggers two distinct signaling cascades: a genomic pathway initiated in the nucleus and a non-genomic pathway involving translocation to the mitochondria.

Genomic Pathway

As a nuclear receptor, Nur77's canonical function is to act as a transcription factor. Upon binding Csn-B, Nur77's transactivational activity is enhanced. It binds to specific DNA sequences, known as the Nur77 Response Element (NurRE), in the promoter regions of target genes. This leads to the regulation of genes involved in processes like gluconeogenesis and cell differentiation. Csn-B has been shown to stimulate the transcription of Nur77 itself in a positive autoregulatory loop.[2][4]

Non-Genomic (Mitochondrial) Pathway

In response to certain stimuli, including Csn-B, Nur77 can translocate from the nucleus to the mitochondria.[2][4] In this extranuclear role, Nur77 interacts with the anti-apoptotic protein Bcl-2. This interaction induces a conformational change in Bcl-2, exposing its pro-apoptotic BH3 domain and effectively converting it into a killer protein. This cascade ultimately leads to the release of cytochrome c from the mitochondria, initiating the intrinsic apoptosis pathway.[2][4]

Key Experimental Protocols

The characterization of the Csn-B and Nur77 interaction relies on a suite of biophysical and cell-based assays. Below are detailed, representative protocols for key experiments.

Fluorescence Quenching Assay for Binding Affinity (Kd)

This biophysical assay measures the direct binding of a ligand (Csn-B) to a protein (Nur77) by monitoring the quenching of intrinsic tryptophan fluorescence of the protein upon ligand binding.

Principle: Nur77 contains tryptophan residues that fluoresce when excited with UV light. When Csn-B binds to Nur77's LBD, it alters the local environment of these tryptophans, causing a decrease (quenching) in fluorescence intensity. The degree of quenching is proportional to the concentration of the bound ligand, allowing for the calculation of the dissociation constant (Kd).[2][5]

Protocol:

-

Protein Preparation: Express and purify recombinant Glutathione S-transferase (GST)-tagged Nur77 LBD protein. Dialyze extensively against the assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5).

-

Reagent Preparation: Prepare a stock solution of Cytosporone B in DMSO. Prepare a series of dilutions of Csn-B in the assay buffer.

-

Assay Setup:

-

In a quartz cuvette, add a fixed concentration of purified GST-Nur77 LBD protein (e.g., 5 µM).

-

Place the cuvette in a spectrofluorometer set to an excitation wavelength of 295 nm and record the emission spectrum (typically 310-400 nm).

-

Record the initial fluorescence intensity at the emission maximum (around 336 nm).

-

-

Titration:

-

Add increasing concentrations of Csn-B to the cuvette, mixing thoroughly after each addition.

-

Allow the reaction to equilibrate for 2-3 minutes.

-

Record the fluorescence emission spectrum after each addition.

-

-

Data Analysis:

-

Correct the fluorescence intensity values for dilution and any inner filter effect caused by Csn-B absorbance.

-

Plot the change in fluorescence intensity (ΔF) against the concentration of Csn-B.

-

Fit the resulting binding curve to a one-site binding equation to determine the Kd.

-

Nur77 Reporter Gene Assay for Cellular Activity (EC50)

This cell-based assay quantifies the ability of Csn-B to activate Nur77's transcriptional function in a cellular context.

Principle: Cells are co-transfected with two plasmids: one expressing a fusion of the Nur77 LBD to a GAL4 DNA-binding domain, and a second "reporter" plasmid containing a luciferase gene downstream of a GAL4 upstream activating sequence (UAS). If a compound activates the Nur77 LBD, the fusion protein binds the UAS and drives luciferase expression, which can be quantified by measuring luminescence.

Protocol:

-

Cell Culture & Transfection:

-

Plate cells (e.g., HEK293T or BGC-823) in a 96-well plate.

-

Co-transfect cells with a pBind-Nur77-LBD plasmid and a pG5-luciferase reporter plasmid using a suitable transfection reagent. A third plasmid expressing Renilla luciferase can be included as a transfection control.

-

-

Compound Treatment:

-

After 24 hours, replace the medium with fresh medium containing various concentrations of Cytosporone B (and appropriate vehicle controls, e.g., DMSO).

-

-

Incubation: Incubate the cells for an additional 18-24 hours.

-

Lysis and Luminescence Reading:

-

Lyse the cells using a luciferase assay lysis buffer.

-

Measure Firefly luciferase activity using a luminometer.

-

If used, measure Renilla luciferase activity for normalization.

-

-

Data Analysis:

-

Normalize Firefly luciferase activity to the Renilla control.

-

Plot the normalized luciferase activity against the log of the Csn-B concentration.

-

Fit the data to a dose-response curve to calculate the EC50 value.

-

Immunofluorescence Assay for Mitochondrial Translocation

This imaging-based assay visualizes the subcellular localization of Nur77 in response to Csn-B treatment.

Principle: Cells are treated with Csn-B, then fixed and permeabilized. Specific primary antibodies are used to detect Nur77 and a mitochondrial marker (e.g., Hsp60 or Tom20). Fluorescently labeled secondary antibodies allow for visualization via confocal microscopy. Co-localization of the Nur77 and mitochondrial signals indicates translocation.[6][7]

Protocol:

-

Cell Culture and Treatment:

-

Grow cells on glass coverslips in a multi-well plate.

-

Treat cells with Cytosporone B (e.g., 10 µM) for a defined time course (e.g., 0, 2, 4, 6 hours). Include a vehicle control.

-

-

Mitochondrial Staining (Optional, for live cells):

-

Before fixation, incubate live cells with a mitochondrial probe like MitoTracker Red CMXRos (100 nM) for 30 minutes.

-

-

Fixation and Permeabilization:

-

Wash cells with PBS.

-

Fix cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilize cells with 0.2% Triton X-100 in PBS for 10 minutes.

-

-

Immunostaining:

-

Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.

-

Incubate with a primary antibody against Nur77 (e.g., rabbit anti-Nur77) and, if MitoTracker was not used, a mitochondrial marker (e.g., mouse anti-Hsp60) overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with corresponding fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 anti-rabbit and Alexa Fluor 594 anti-mouse) for 1 hour at room temperature in the dark.

-

Counterstain nuclei with DAPI.

-

-

Imaging and Analysis:

-

Mount coverslips onto glass slides.

-

Acquire images using a confocal microscope.

-

Analyze the images for co-localization of the Nur77 signal with the mitochondrial signal.

-

Conclusion

Cytosporone B is a potent natural product agonist of the orphan nuclear receptor Nur77. It directly binds to the Nur77 LBD, triggering both genomic transcriptional regulation and a non-genomic mitochondrial apoptosis pathway. The robust and well-characterized nature of this interaction, supported by the experimental protocols detailed herein, makes Cytosporone B an invaluable tool for studying Nur77 biology and a promising lead compound for the development of novel therapeutics targeting cancer and metabolic disorders.

References

- 1. Assessment of NR4A Ligands that Directly Bind and Modulate the Orphan Nuclear Receptor Nurr1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Characteristics of Nur77 and its ligands as potential anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytosporone B is an agonist for nuclear orphan receptor Nur77 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mitochondrial translocation of Nur77 mediates cardiomyocyte apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Comprehensive Technical Review of Tokinolide B Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tokinolide B, a phthalide compound isolated from Angelica sinensis, has emerged as a promising natural product with significant therapeutic potential, particularly in the field of inflammation. This technical guide provides a comprehensive review of the current research on this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development who are interested in the potential applications of this novel compound.

Core Biological Activity: Anti-inflammatory Effects

The primary biological activity of this compound that has been investigated is its potent anti-inflammatory effect. Research has demonstrated that among 27 phthalide compounds isolated from Angelica sinensis, this compound exhibited the most potent anti-inflammatory activity.[1]

Mechanism of Action: Nur77-Mediated Mitophagy

The anti-inflammatory properties of this compound are attributed to its unique mechanism of action, which involves the orphan nuclear receptor Nur77 (also known as NR4A1). This compound has been shown to have the highest binding capacity to Nur77 among the tested phthalides.[1]

The proposed signaling pathway is as follows:

-

Binding to Nur77: this compound directly binds to the ligand-binding domain of Nur77. While the precise equilibrium dissociation constant (Kd) for this interaction is not yet published, its superior binding capacity compared to other phthalides has been established.[1]

-

Nuclear-to-Mitochondrial Translocation of Nur77: Upon binding, this compound promotes the translocation of Nur77 from the nucleus to the mitochondria.[1]

-

Interaction with TRAF2 and p62: In the mitochondria, Nur77 interacts with TNF receptor-associated factor 2 (TRAF2) and sequestosome 1 (p62).[1]

-

Induction of Mitophagy: This interaction complex initiates mitophagy, the selective degradation of mitochondria by autophagy. This process is crucial for removing damaged or dysfunctional mitochondria, which can be a source of pro-inflammatory signals.

-

Inhibition of Inflammation: By inducing mitophagy, this compound effectively dampens the inflammatory response.[1]

This pathway highlights a novel mechanism for controlling inflammation by targeting mitochondrial quality control.

Quantitative Data

Currently, specific IC50 values for this compound's inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) or other inflammatory mediators have not been explicitly reported in the reviewed literature. Similarly, the precise binding affinity (Kd value) of this compound to Nur77 remains to be quantified. The primary quantitative statement available is that it possesses the "best" Nur77 binding capacity and anti-inflammatory activity among 27 tested phthalides.[1] Further research is required to establish these critical quantitative parameters.

Experimental Protocols

This section details the methodologies for key experiments cited in the research on this compound.

In Vitro Anti-inflammatory Activity Assessment

Cell Line: Human liver cancer cell line (HepG2).

Stimulus: Tumor Necrosis Factor-alpha (TNF-α).

Protocol:

-

Cell Culture: Culture HepG2 cells in appropriate media and conditions until they reach the desired confluence.

-

Treatment: Treat the HepG2 cells with varying concentrations of this compound for a predetermined duration.

-